Introduction: The cGAS-STING Pathway in Immuno-Oncology
Introduction: The cGAS-STING Pathway in Immuno-Oncology
An In-Depth Technical Guide to the STING Pathway Activation Mechanism of ADU-S100 (MIW815)
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of ADU-S100 (also known as MIW815), a synthetic cyclic dinucleotide (CDN) designed to activate the Stimulator of Interferon Genes (STING) pathway. This document details its core mechanism of action, summarizes key quantitative data from preclinical and clinical studies, and provides detailed protocols for essential experiments relevant to its evaluation.
The innate immune system is the body's first line of defense against pathogens and cellular damage.[1] A critical component of this system is the cyclic GMP-AMP synthase (cGAS)-STING signaling pathway, which functions as a primary sensor for cytosolic DNA. Under normal physiological conditions, the presence of DNA in the cytoplasm—a sign of infection or cell damage—is detected by cGAS.[2] Upon binding DNA, cGAS synthesizes the endogenous second messenger 2'3'-cyclic GMP-AMP (cGAMP).[2][3]
This cGAMP molecule then binds directly to the STING protein, an adaptor protein located on the membrane of the endoplasmic reticulum (ER).[2][4] This binding event triggers a conformational change in STING, leading to its translocation from the ER through the Golgi apparatus to perinuclear vesicles.[3][4][5] In these vesicles, STING recruits and activates TANK-binding kinase 1 (TBK1), which in turn phosphorylates the transcription factor Interferon Regulatory Factor 3 (IRF3).[3][6][7] Dimerized and activated IRF3 then moves into the nucleus to drive the expression of potent pro-inflammatory cytokines, most notably Type I interferons (IFN-α/β).[7]
The production of Type I IFNs is a crucial bridge between the innate and adaptive immune systems. It promotes the maturation and activation of antigen-presenting cells (APCs) like dendritic cells (DCs), enhances the cytotoxic activity of NK cells and CD8+ T cells, and ultimately fosters a robust, targeted anti-tumor immune response.[8][9] Given its central role in initiating anti-tumor immunity, therapeutic activation of the STING pathway has become a high-priority strategy in cancer immunotherapy.[5]
ADU-S100: A Potent, Synthetic STING Agonist
ADU-S100 (MIW815) is a synthetic cyclic dinucleotide developed to directly and potently activate the STING pathway.[6][10] As a CDN, it functions as an analogue of the natural STING ligand, cGAMP, thereby bypassing the need for cGAS activation.[7]
Key structural features distinguish ADU-S100 from natural CDNs:
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Mixed Linkage: It possesses a 2'-5', 3'-5' mixed phosphodiester linkage, similar to that found in human cGAMP, which results in an enhanced binding affinity for the STING protein compared to bacterially derived CDNs.[2]
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Bisphosphorothioate Modification: ADU-S100 incorporates two phosphorothioate (B77711) (PS) linkages, where a non-bridging oxygen atom is replaced by sulfur.[2] This modification confers significant resistance to degradation by phosphodiesterases, such as ENPP1, which are prevalent in tissues and circulation, thereby increasing its biological stability.[2]
Due to these properties, ADU-S100 is capable of activating all known human and murine STING alleles, leading to the induction of a durable, antigen-specific T-cell mediated immune response.[6] It is administered intratumorally to maximize its concentration within the tumor microenvironment, activating local immune cells and generating a systemic anti-tumor effect.[5][10]
Core Activation Mechanism and Downstream Effects
The mechanism of action of ADU-S100 is direct and potent. Upon intratumoral injection, ADU-S100 is taken up by host cells within the tumor microenvironment, particularly APCs. The activation cascade proceeds as follows:
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Direct STING Binding: ADU-S100 binds directly to the ligand-binding domain of the STING protein on the ER.
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STING Dimerization and Translocation: This binding induces STING dimerization and its subsequent trafficking from the ER to the Golgi complex.[3]
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TBK1/IRF3 Axis Activation: In the Golgi, STING recruits and activates TBK1, which phosphorylates IRF3.[7]
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Type I IFN Production: Activated IRF3 translocates to the nucleus, driving the transcription of Type I interferon genes (IFN-α/β) and other inflammatory cytokines and chemokines (e.g., TNFα, IL-6, CXCL10).[5][7][9]
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Immune Cell Priming and Recruitment: The secreted cytokines activate APCs, leading to the priming and recruitment of CD8+ cytotoxic T cells that can recognize and eliminate tumor cells.[5] This localized activation is designed to generate a systemic response, enabling the immune system to target both the injected primary tumor and distant, non-injected metastases.[8]
References
- 1. cdn.clinicaltrials.gov [cdn.clinicaltrials.gov]
- 2. Liposomal Delivery of MIW815 (ADU-S100) for Potentiated STING Activation [mdpi.com]
- 3. STING as an emerging therapeutic target for drug discovery: Perspectives from the global patent landscape - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. aacrjournals.org [aacrjournals.org]
- 6. axonmedchem.com [axonmedchem.com]
- 7. Combination of the STING Agonist MIW815 (ADU-S100) and PD-1 Inhibitor Spartalizumab in Advanced/Metastatic Solid Tumors or Lymphomas: An Open-Label, Multicenter, Phase Ib Study - PMC [pmc.ncbi.nlm.nih.gov]
- 8. aacrjournals.org [aacrjournals.org]
- 9. Frontiers | Cyto-IL-15 synergizes with the STING agonist ADU-S100 to eliminate prostate tumors and confer durable immunity in mouse models [frontiersin.org]
- 10. Facebook [cancer.gov]
